molecular formula C21H34O4 B13789120 Allopregnane-3beta,17alpha,21-triol-20-one CAS No. 516-47-2

Allopregnane-3beta,17alpha,21-triol-20-one

Cat. No.: B13789120
CAS No.: 516-47-2
M. Wt: 350.5 g/mol
InChI Key: UPTAPIKFKZGAGM-NWIHUDFTSA-N
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Description

Allopregnane-3beta,17alpha,21-triol-20-one is a steroid compound with the molecular formula C25H38O6. It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules. This compound is known for its presence in the adrenal cortex and its involvement in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allopregnane-3beta,17alpha,21-triol-20-one can be synthesized through several methods. One common approach involves the reduction of allopregnane-17alpha,21-diol-3,11,20-trione. Another method includes the conversion from 5alpha-pregnan-3beta-ol-11,20-dione . These reactions typically require specific conditions such as the use of reducing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Allopregnane-3beta,17alpha,21-triol-20-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction reactions can further modify the steroid nucleus, often using reagents like sodium borohydride.

    Substitution: Functional groups on the steroid nucleus can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce various hydroxylated derivatives.

Scientific Research Applications

Allopregnane-3beta,17alpha,21-triol-20-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroid compounds.

    Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic uses, including its effects on hormone regulation and potential anti-inflammatory properties.

    Industry: It is used in the production of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of Allopregnane-3beta,17alpha,21-triol-20-one involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, influencing gene expression and cellular activity. The compound’s effects are mediated through its interaction with enzymes involved in steroid metabolism, affecting the synthesis and breakdown of other steroid hormones.

Comparison with Similar Compounds

Similar Compounds

    Allopregnane-3beta,17alpha,21-triol-11,20-dione: Another steroid with similar structural features but different functional groups.

    Allopregnane-3beta,7alpha,11alpha-triol-20-one: A compound with variations in hydroxyl group positions.

Uniqueness

Allopregnane-3beta,17alpha,21-triol-20-one is unique due to its specific hydroxylation pattern and its role in the adrenal cortex. This distinct structure allows it to participate in unique biochemical pathways and exhibit specific biological activities that differentiate it from other similar steroids.

Properties

CAS No.

516-47-2

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone

InChI

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15+,16-,17-,19-,20-,21-/m0/s1

InChI Key

UPTAPIKFKZGAGM-NWIHUDFTSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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